

Comparative Pharmacokinetics of Cicletanine

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Compound Focus: Cicletanine-d4 Hydrochloride

CAS No.: 1189491-41-5

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The table below summarizes the key pharmacokinetic parameters of Cicletanine as established in clinical studies.

Parameter	Findings in Healthy Subjects / Hypertensives	Impact of Hepatic Insufficiency	Impact of Renal Insufficiency
Absorption	Rapidly absorbed; Time to max concentration (T _{max}) ~0.65 hours [1].	Information is limited [1].	Not significantly altered in mild insufficiency [2] [1].
Volume of Distribution	~37 liters [1].	Information is limited [1].	Information is limited.
Protein Binding	High (~90%) [1].	Information is limited [1].	Information is limited.

| **Elimination Half-life** | 6 to 8 hours [1]. | Moderately increased (Mean Retention Time ~6 hours); more pronounced in cirrhosis with ascites [1]. | Mild: Unchanged [2]. Severe: Significantly increased to ~31 hours [2] [1]. | | **Clearance & Excretion** | Mixed renal and hepatic pathways; renal clearance is low (0.4 ml/min) [2] [1]. | Likely reduced, particularly in severe cirrhosis [1]. | Mild: Unchanged [2]. Severe: Renal clearance and cumulative urinary excretion are reduced [2] [1]. |

Detailed Experimental Protocols and Data

To support the data in the table, here are the methodologies and findings from key studies.

Pharmacokinetics in Renal Impairment [2]

- **Objective:** To investigate the influence of renal function on the pharmacokinetics and pharmacodynamics of a single oral dose of Cicletanine.
- **Protocol:**
 - **Design:** Single oral dose (300 mg) study.
 - **Subjects:** Patients were grouped into normal renal function (n=6), mild renal insufficiency (n=9), and severe renal insufficiency (n=10).
 - **Measurements:** Plasma concentrations of Cicletanine were measured over time. Urinary excretion of water, sodium, and potassium was also monitored.
 - **Analysis:** Pharmacokinetic parameters (half-life, clearance, area under the curve) were calculated from plasma data.
- **Key Findings:** Severe renal impairment significantly prolonged the elimination half-life and reduced the renal clearance of Cicletanine. However, the diuretic and natriuretic effects, while blunted in maximum effect, followed a similar concentration-effect relationship across groups.

Clinical Pharmacokinetics Overview [1]

- **Objective:** To review the pharmacokinetic profile of Cicletanine hydrochloride across different patient populations.
- **Protocol:**
 - **Data Synthesis:** This paper summarized findings from multiple pharmacokinetic studies.
 - **Subjects:** Included healthy volunteers, young hypertensive patients, and patients with hepatic or renal failure.
 - **Analysis:** Standard pharmacokinetic parameters were pooled and compared across the different groups.
- **Key Findings:** This review confirmed the consistent pharmacokinetic profile in healthy and hypertensive subjects and highlighted that the drug's kinetics are significantly altered only in cases of severe organ failure (cirrhosis with ascites or severe renal impairment).

Pharmacodynamic & Clinical Comparison

Beyond pure pharmacokinetics, Cicletanine's clinical profile has been compared to other antihypertensives, particularly thiazide diuretics.

Cicletanine vs. Hydrochlorothiazide (HCTZ) [3]

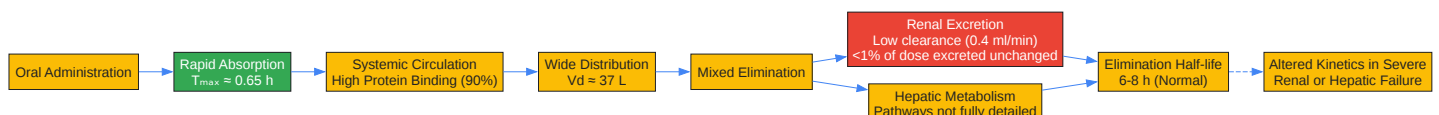
- **Objective:** To compare the single-dose effects on electrolyte excretion.
- **Protocol:**
 - **Design:** Randomized, double-blind, placebo-controlled, crossover study.
 - **Treatments:** Placebo, Cicletanine 50 mg, Cicletanine 150 mg, and HCTZ 25 mg.
 - **Measurements:** 24-hour urinary excretion of sodium (UNaV) and potassium (UKV).
- **Key Findings:**
 - **Natriuresis:** All active treatments increased sodium excretion. HCTZ 25 mg had the strongest effect (102.2 mmol/day), followed by Cicletanine 150 mg (57.9 mmol/day) and 50 mg (21.7 mmol/day).
 - **Kaliuresis:** HCTZ caused a significantly greater increase in potassium loss (12.7 mmol/day) than either dose of Cicletanine (4.6 and 5.5 mmol/day), suggesting a more favorable potassium-sparing profile for Cicletanine.

Cicletanine vs. Bendrofluazide [4]

- **Objective:** To compare the acute effects on urinary electrolytes and plasma potassium.
- **Protocol:**
 - **Design:** Acute study in 6 patients with essential hypertension.
 - **Treatments:** Single doses of Cicletanine (50 mg, 100 mg), bendrofluazide (5 mg), and placebo.
 - **Measurements:** Urinary sodium, potassium, volume, and plasma potassium over 24 hours.
- **Key Findings:** Bendrofluazide 5 mg produced a more pronounced natriuresis and kaliuresis than Cicletanine 100 mg. Notably, plasma potassium was significantly reduced 24 hours after bendrofluazide but not after either dose of Cicletanine.

Cicletanine Pharmacokinetic Pathway

The diagram below synthesizes the journey of Cicletanine in the human body based on the available data.



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References

1. Clinical pharmacokinetics of cicletanine hydrochloride [pubmed.ncbi.nlm.nih.gov]
2. Influence of renal insufficiency on the pharmacokinetics of... [pmc.ncbi.nlm.nih.gov]
3. A comparison of the natriuretic and kaliuretic effects ... [pubmed.ncbi.nlm.nih.gov]
4. A comparison of the acute effects of cicletanine and bendrofluazide... [link.springer.com]

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